molecular formula C27H44O3 B3274801 (1S)-Calcitriol CAS No. 61476-45-7

(1S)-Calcitriol

Cat. No.: B3274801
CAS No.: 61476-45-7
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-GNVXBELXSA-N
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Description

(1S)-Calcitriol is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (1S)-Calcitriol, also known as (1s,3s,5z,7e,14beta,17alpha)-9,10-Secocholesta-5,7,10-Triene-1,3,25-Triol, is the Vitamin D receptor (VDR) in various tissues throughout the body. The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .

Mode of Action

This compound binds to the VDR, which then forms a complex with another intracellular receptor, the retinoid-X receptor. This complex binds to specific regions of the DNA known as Vitamin D response elements. The binding of this complex to the DNA triggers the transcription of specific genes, leading to the production of proteins that carry out the biological actions of vitamin D .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily involved in calcium and phosphate homeostasis. It increases the efficiency of the small intestine to absorb dietary calcium and phosphate. In the kidneys, it promotes the reabsorption of calcium and phosphate, reducing their excretion. In bones, it supports the mineralization process, which is crucial for the maintenance of bone health .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed from the intestine and transported to various tissues bound to a specific vitamin D-binding protein. It is metabolized primarily in the liver and kidneys, and the metabolites are excreted in bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action include increased intestinal absorption of calcium and phosphate, decreased renal excretion of calcium and phosphate, and regulation of bone remodeling. These effects collectively contribute to the maintenance of calcium and phosphate homeostasis, which is essential for various physiological processes, including bone health, neuromuscular function, and general cellular functioning .

Properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-GNVXBELXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860465
Record name 1alpha,25-Dihydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61476-45-7
Record name 1alpha,25-Dihydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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